molecular formula C15H15N3OS B2713297 2-benzoyl-N-benzylhydrazinecarbothioamide CAS No. 120811-69-0

2-benzoyl-N-benzylhydrazinecarbothioamide

Cat. No.: B2713297
CAS No.: 120811-69-0
M. Wt: 285.37
InChI Key: IWFOGOFFRAZHJX-UHFFFAOYSA-N
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Description

2-Benzoyl-N-benzylhydrazinecarbothioamide is an organic compound with the molecular formula C₁₅H₁₅N₃OS It is a derivative of hydrazinecarbothioamide, characterized by the presence of benzoyl and benzyl groups

Synthetic Routes and Reaction Conditions:

    Method 1: Benzoyl hydrazide (272 mg, 2.00 mmol) and triethylamine (202 mg, 2.00 mmol) are dissolved in tetrahydrofuran (10 mL) at room temperature. Then, (isothiocyanatoethyl) benzene (328 mg, 2.20 mmol) is added. The mixture is stirred at room temperature for 16 hours and then concentrated under reduced pressure.

    Method 2: Benzyl isothiocyanate (6.63 mL, 0.05 mole) is added to a suspension of benzoylhydrazine (6.81 g, 0.05 mole) in ethanol (70 mL) and the mixture is heated at 50-60°C for 30 minutes. The mixture is diluted with ethanol (30 mL), cooled in ice, and the solid is filtered.

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for larger scale production. This includes the use of larger reactors, efficient mixing, and controlled temperature conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the hydrazinecarbothioamide moiety.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed:

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

2-Benzoyl-N-benzylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-benzylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include modulation of signal transduction pathways and alteration of cellular redox states.

Comparison with Similar Compounds

  • 1-Benzoyl-4-benzylthiosemicarbazide
  • 2-Benzoyl-N-phenylhydrazinecarbothioamide
  • N-Benzyl-N’-benzoylthiourea

Comparison: 2-Benzoyl-N-benzylhydrazinecarbothioamide is unique due to the presence of both benzoyl and benzyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzamido-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFOGOFFRAZHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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